2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications in Tuberculosis
Macozinone, a compound structurally related to the specified chemical, is currently undergoing clinical studies for the treatment of tuberculosis (TB). It targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promising results for the development of more efficient TB drug regimens (Makarov & Mikušová, 2020).
Role in D2-like Receptors
Compounds like 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one have pharmacophoric groups such as arylcycloalkylamines, which improve the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is responsible for selectivity and potency at these receptors, indicating their potential use in treating conditions related to the dopaminergic system (Sikazwe et al., 2009).
Piperazine-Based Drug Design
Piperazine derivatives are significant in drug design due to their versatility and presence in various therapeutic drugs. Modifications in the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules. These derivatives are explored for a wide range of therapeutic uses including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine, a core component of the mentioned compound, plays a significant role in the anti-mycobacterial activity against Mycobacterium tuberculosis. Molecules containing piperazine as a vital building block have shown potential activity against multidrug-resistant and extremely drug-resistant strains of TB. This underlines the importance of piperazine-based structures in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives, structurally related to the chemical , exhibit a broad spectrum of biological activities including antitumor, antibacterial, analgesic, diuretics activities, and are also identified as selective phosphodiesterase inhibitors. These derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and have potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-15-11-19(24-14-23-15)26-7-9-27(10-8-26)21(30)18-5-6-20(29)28(25-18)13-16-3-2-4-17(22)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKOLZJLUOLARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.